![molecular formula C7H8N4O B1384165 2-アミノ-7-メチル-3H-ピロロ[2,3-d]ピリミジン-4(7H)-オン CAS No. 90065-66-0](/img/structure/B1384165.png)

2-アミノ-7-メチル-3H-ピロロ[2,3-d]ピリミジン-4(7H)-オン

概要

説明

“2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are a group of compounds that have shown a wide range of clinical applications due to their unique structure and properties .

Synthesis Analysis

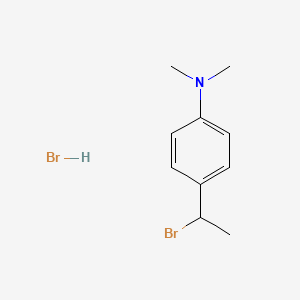

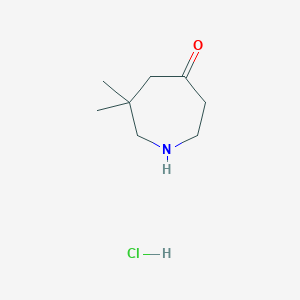

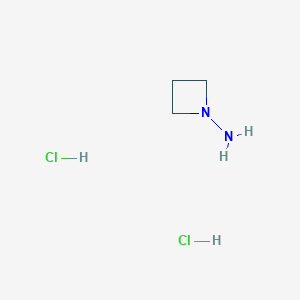

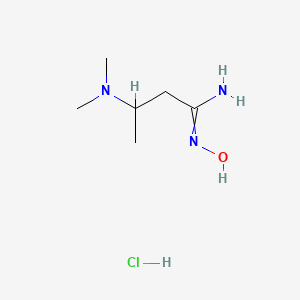

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis

The molecular formula of “2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is C6H5N3 . The InChI string is InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H, (H,7,8,9) .Physical and Chemical Properties Analysis

The molecular weight of “2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is 119.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 41.6 Ų .科学的研究の応用

新規ピロロ[2,3-d]ピリミジン-4-アミンの合成

この化合物は、7-デアザアデニンの誘導体である新規2-アリール-7H-ピロロ[2,3-d]ピリミジン-4-アミンの合成に使用されます . これらの化合物は、2-アミノ-1H-ピロール-3-カルボニトリルとアリールニトリルの環状縮合によって調製されます .

JAK1選択的阻害剤

この化合物は、JAK1選択的阻害剤の設計におけるコア骨格として特定されています . この阻害剤は、ヒト全血アッセイで有意な効力を示しています .

抗HIV活性

2-アミノ-7-メチル-3H-ピロロ[2,3-d]ピリミジン-4(7H)-オンなどのピロロ[2,3-d]ピリミジン部分を持つ化合物は、有意な抗HIV活性を有することが報告されています .

抗腫瘍活性

これらの化合物は、有意な抗腫瘍活性を有することが報告されています .

抗菌活性

この化合物を用いて合成できるピロロ[2,3-d]ピリミジン-4-アミンは、有意な抗菌活性を有することが報告されています .

抗血管新生活性

これらの化合物は、有意な抗血管新生活性を有することが報告されています .

抗炎症活性

この化合物を用いて合成できる一部の4-置換アミノピロロ[2,3-d]ピリミジン誘導体は、抗炎症活性を示すことが知られています .

抗真菌および抗菌活性

将来の方向性

The future directions for “2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could involve further exploration of its potential applications in various fields, given the wide range of clinical applications of pyrrolopyrimidines . Further studies could also focus on understanding its mechanism of action and safety profile.

作用機序

Target of Action

The primary target of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is the Janus kinase 1 (JAK1) . JAK1 is a type of intracellular tyrosine kinase that mediates the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and hematopoiesis .

Mode of Action

This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity. This inhibition disrupts the signaling of cytokines and growth factors, leading to changes in cellular processes such as inflammation and immune response .

Biochemical Pathways

The inhibition of JAK1 affects the JAK-STAT signaling pathway. This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .

Pharmacokinetics

The ADME properties of this compound have been studied in vitro . It has been found to exhibit an IC50 value of 8.5 nM against JAK1, indicating its potent inhibitory activity . Further pharmacokinetic tests are needed to fully understand its bioavailability and distribution within the body .

Result of Action

The inhibition of JAK1 by 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can lead to a decrease in inflammation and modulation of immune response . This can be beneficial in conditions where these processes are dysregulated, such as in autoimmune diseases .

生化学分析

Biochemical Properties

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one plays a crucial role in biochemical reactions due to its ability to mimic natural nucleosides. This compound interacts with several enzymes, including thymidylate synthase and dihydrofolate reductase, which are essential for DNA synthesis . The interaction with thymidylate synthase inhibits the conversion of deoxyuridylate to deoxythymidylate, leading to a disruption in DNA replication and cell proliferation . Additionally, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been shown to interact with adenosine receptors, particularly the A1-adenosine receptor, acting as an antagonist . This interaction affects various signaling pathways and cellular responses.

Cellular Effects

The effects of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with thymidylate synthase and dihydrofolate reductase leads to cell cycle arrest and apoptosis in rapidly dividing cells . Furthermore, as an adenosine receptor antagonist, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can inhibit the adenosine-mediated signaling pathways, affecting processes such as inflammation, neurotransmission, and immune responses .

Molecular Mechanism

At the molecular level, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one exerts its effects through several mechanisms. It binds to the active site of thymidylate synthase, preventing the enzyme from catalyzing the formation of deoxythymidylate from deoxyuridylate . This binding interaction is competitive, meaning that the compound competes with the natural substrate for the enzyme’s active site. Additionally, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one inhibits dihydrofolate reductase, leading to a decrease in tetrahydrofolate levels, which are necessary for nucleotide biosynthesis . The compound’s antagonistic action on adenosine receptors involves binding to the receptor and blocking the effects of adenosine, thereby modulating downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that continuous exposure to 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s role in disrupting DNA synthesis and cell cycle progression.

Dosage Effects in Animal Models

The effects of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as myelosuppression and gastrointestinal disturbances have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes responsible for its metabolism include cytochrome P450 isoforms and uridine diphosphate-glucuronosyltransferases . These metabolic processes result in the formation of inactive metabolites that are excreted via the kidneys. The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of nucleotide pools and affect cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, the compound can accumulate in the nucleus, where it exerts its effects on DNA synthesis and repair . The distribution of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is primarily in the nucleus, where it interacts with DNA and nuclear enzymes . This localization is facilitated by the compound’s structural similarity to nucleosides, allowing it to be incorporated into nucleic acids . Additionally, post-translational modifications and targeting signals may direct the compound to specific nuclear compartments, enhancing its activity and function .

特性

IUPAC Name |

2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-11-3-2-4-5(11)9-7(8)10-6(4)12/h2-3H,1H3,(H3,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCBWFNVTDNYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442005 | |

| Record name | 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90065-66-0 | |

| Record name | 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

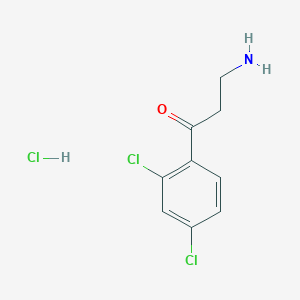

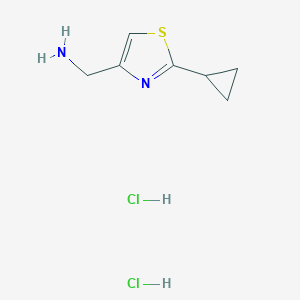

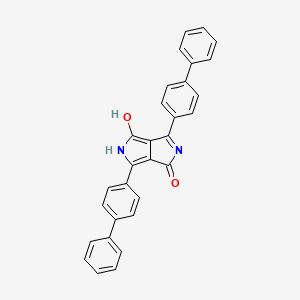

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)

![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)

![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1384092.png)

![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)

![3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B1384097.png)

![5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384102.png)

![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)